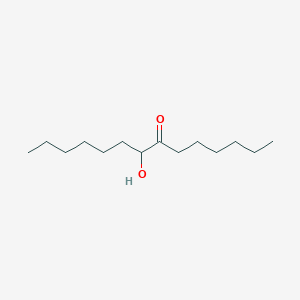

8-Hydroxytetradecan-7-one

Description

Structure

3D Structure

Properties

CAS No. |

18229-17-9 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

8-hydroxytetradecan-7-one |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |

InChI Key |

PQESRTWBQJRGON-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)CCCCCC)O |

Canonical SMILES |

CCCCCCC(C(=O)CCCCCC)O |

Other CAS No. |

18229-17-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Hydroxytetradecan 7 One and Analogues

Chemo-Synthetic Pathways and Strategies

Chemo-synthetic methods provide a versatile toolbox for the construction of the 8-hydroxytetradecan-7-one scaffold. These strategies often involve a series of carefully planned steps to build the carbon backbone and introduce the key hydroxyl and ketone functionalities.

Selective Oxidation Approaches for Hydroxyl and Ketone Introduction

The introduction of the hydroxyl and ketone groups at the C8 and C7 positions, respectively, of the tetradecane (B157292) chain is a critical step in the synthesis of this compound. This is often accomplished through the selective oxidation of a suitable precursor. For instance, a 7,8-alkanediol can be selectively oxidized to the corresponding α-hydroxy ketone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the specific substrate and the desired level of selectivity.

In a related context, the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine (B1662781) has been achieved using a Cu(II)/H2O2/ascorbate system, highlighting the use of metal-catalyzed oxidation to introduce a ketone group adjacent to a hydroxylated carbon. nih.gov This method resulted in a significantly improved yield of 72.0%. nih.gov While applied to a different molecular system, the principle of using reactive oxygen species generated in situ for selective oxidation is a relevant strategy. nih.gov

Reductive Transformations for Specific Functional Group Derivatization

Reductive transformations are crucial for the derivatization of functional groups during the synthesis of this compound and its analogues. These reactions allow for the conversion of carbonyls, alkenes, and other functionalities into the desired groups. For example, the reduction of a diketone precursor could yield the desired hydroxy-ketone functionality.

The choice of reducing agent is critical for achieving the desired selectivity. For instance, sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can selectively reduce ketones in the presence of less reactive functional groups. In some complex syntheses, reducing agents are used to transform specific functional groups as part of a broader reaction cascade. nih.gov

Carbon-Carbon Bond Forming Reactions in Tetradecanone Scaffold Construction

The construction of the fourteen-carbon backbone of this compound relies on effective carbon-carbon bond-forming reactions. tsijournals.comnews-medical.netresearchgate.net These reactions are fundamental to organic synthesis and allow for the assembly of complex molecules from simpler starting materials. nih.govnews-medical.netresearchgate.net

Several classic and modern C-C bond-forming reactions can be envisioned for the synthesis of the tetradecanone scaffold. These include:

Aldol (B89426) Condensation: This reaction can form a β-hydroxy ketone, which is structurally related to the target molecule. vanderbilt.edu

Grignard Reactions: The addition of a Grignard reagent to an aldehyde or ester can be used to form a new C-C bond and introduce a hydroxyl group.

Wittig Reaction: This reaction is primarily used to form alkenes, which can then be further functionalized. vanderbilt.edu

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for connecting different carbon fragments.

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient approach to building molecular complexity. tsijournals.com The development of radical and anionic carbon-carbon bond-forming procedures further expands the repertoire of available synthetic methods. tsijournals.com

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

Since the C8 position of this compound is a stereocenter, the development of stereoselective and enantioselective synthetic methods is of significant interest. Such methods allow for the preparation of specific stereoisomers, which is crucial for studying their biological activities.

One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, a chiral Lewis acid could be used to mediate a cascade radical addition-cyclization-trapping reaction with good enantioselectivities. tsijournals.com Another strategy involves the use of olefin metathesis for the stereoselective synthesis of complex molecules. nih.gov A one-pot procedure for the stereoselective synthesis of α-hydroxy esters has been developed, which involves a multi-heteroatom Cope rearrangement of O-acylated N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) N-oxides. nih.gov

Protecting Group Strategies in Multi-Step Synthesis

In multi-step syntheses of complex molecules like this compound, protecting groups are often essential to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be carried out on other parts of the molecule. organic-chemistry.orgwikipedia.org

The choice of protecting group is critical and must be carefully considered based on the stability of the group under various reaction conditions and the ease of its removal (deprotection). organic-chemistry.org For a molecule with multiple functional groups, an orthogonal protecting group strategy may be employed. wikipedia.org This allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgwikipedia.org

Common protecting groups for alcohols, which would be relevant for the hydroxyl group in this compound, include silyl (B83357) ethers (e.g., TBS), benzyl (B1604629) ethers (Bn), and acetals. fiveable.meyoutube.comyoutube.com The selection of the appropriate protecting group and the design of the protection/deprotection sequence are key to the success of a complex synthesis. organic-chemistry.org

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and often highly selective alternative to traditional chemo-synthetic methods. nih.gov Enzymes can catalyze a wide range of chemical transformations with high stereo- and regioselectivity under mild reaction conditions.

The synthesis of this compound could potentially benefit from enzymatic approaches. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the target molecule or a precursor, providing access to enantiomerically pure material. Lipases have been shown to catalyze the acylation of alcohols with varying efficiency depending on the chain length of the acyl donor. nih.gov

Furthermore, oxidoreductases could be employed for the selective oxidation of a diol precursor to the desired hydroxy-ketone. nih.gov Flavin-dependent monooxygenases, for instance, have been used for the regioselective hydroxylation of aromatic compounds. nih.gov The discovery and engineering of new enzymes with novel C-C bond-forming capabilities also opens up new possibilities for the biocatalytic synthesis of complex molecules. nih.gov

Enzymatic Introduction of Hydroxyl and Ketone Functionalities

The enzymatic synthesis of α-hydroxy ketones can be achieved through several biocatalytic approaches, offering high chemo- and stereoselectivity. nih.govuni-duesseldorf.de These methods provide a more environmentally friendly and efficient alternative to traditional chemical synthesis. tandfonline.com

One prominent method involves the use of thiamine diphosphate (B83284) (ThDP)-dependent lyases . These enzymes catalyze the carboligation of two aldehyde molecules, a process known as umpolung, to form enantiopure α-hydroxy ketones from inexpensive starting materials. nih.govacs.org Lyases with a broad substrate spectrum have been identified and successfully utilized. nih.govacs.org

Another key enzymatic strategy is the use of hydrolases , such as lipases, for the kinetic resolution of racemic α-hydroxy ketones. While a standard kinetic resolution has a maximum theoretical yield of 50%, this can be overcome by combining it with in-situ racemization of the remaining substrate, leading to a dynamic kinetic resolution (DKR) with conversions exceeding 90% and high enantiomeric excess. nih.govacs.org Lipases can also catalyze the synthesis of peracids, which are then used in various oxidation reactions, including the synthesis of hydroxy chromones. tandfonline.com

Redox processes catalyzed by enzymes or whole cells represent a third major approach. nih.govacs.org Aldo-keto reductases (AKRs), for example, can produce α-hydroxy ketones from vicinal diketones with high regio- and stereoselectivity. nih.gov These enzymes, found in both fungi and humans, can be categorized into two groups based on their preference for reducing either the proximal or distal keto group, yielding the corresponding S- or R-enantiomer of the α-hydroxy ketone. nih.gov Cytochrome P450 monooxygenases are another class of enzymes capable of introducing hydroxyl groups into long-chain hydrocarbons and fatty acids. wakehealth.edunih.govyoutube.com These enzymes can catalyze the hydroxylation at various positions, including in-chain, terminal, and sub-terminal carbons. youtube.comcaltech.edu

The enzymatic conversion of long-chain alcohols to ketones is also a relevant process. For instance, the conversion of 2-nonanol (B147358) to 2-nonanone (B1664094) is facilitated by dehydrogenase activity. mdpi.com

Table 1: Overview of Enzymatic Approaches for α-Hydroxy Ketone Synthesis

| Enzymatic Approach | Enzyme Class | Reaction Type | Key Advantages |

| Carboligation | Thiamine Diphosphate (ThDP)-dependent Lyases | Umpolung carboligation of aldehydes | High enantiomeric excesses (up to >99%), uses inexpensive substrates. nih.govacs.org |

| Kinetic Resolution | Hydrolases (e.g., Lipases) | Dynamic Kinetic Resolution (DKR) | High conversions (>90%) and enantiomeric excesses (>99%). nih.govacs.org |

| Redox Processes | Aldo-Keto Reductases (AKRs), Cytochrome P450s | Reduction of diketones, oxidation of diols, hydroxylation of alkanes | High regio- and stereoselectivity, can produce specific enantiomers. nih.govnih.gov |

Whole-Cell Biotransformations for this compound Precursors

Whole-cell biocatalysis is an advantageous strategy, particularly for reactions that require cofactors, as the host cell can inherently supply and regenerate them, improving the process's economics. nih.gov In these biotransformations, resting cells are used to convert substrates into desired products. nih.gov This approach is well-suited for multi-step reactions and can utilize inexpensive raw materials. nih.gov

Several biocatalytic strategies involving whole cells have been developed for the production of α-hydroxy ketones. nih.govacs.org For instance, recombinant whole cells overexpressing ThDP-dependent lyases have achieved productivities of 80-100 g/L with high enantiomeric excesses in biphasic media. nih.govacs.org

Whole-cell redox processes are also prominent. nih.govacs.org Microorganisms can catalyze the reduction of diketones and the selective oxidation of vicinal diols to yield enantiopure α-hydroxy ketones. nih.govacs.org An important consideration in whole-cell biotransformations is the transport of substrates and products across the cell membrane, which can act as a mass transport barrier. nih.gov

Enzyme Discovery, Engineering, and Immobilization for Optimized Synthesis

The discovery of new enzymes and the engineering of existing ones are crucial for optimizing the synthesis of α-hydroxy ketones. researchgate.netuni-duesseldorf.de While many wild-type ThDP-dependent enzymes are (R)-selective, protein engineering has led to the development of (S)-selective variants, such as the Acetobacter pasteurianus pyruvate (B1213749) decarboxylase variant E469G (ApPDC-E469G). uni-duesseldorf.de By optimizing reaction conditions for this variant, such as avoiding organic co-solvents and using an α-keto acid as the aldehyde donor, the enantiomeric excess for the production of (S)-phenyl propionyl carbinol was improved from 89% to 98%. uni-duesseldorf.de

Computational modeling and experimental validation are powerful tools for elucidating enzyme catalytic mechanisms and guiding engineering efforts. acs.org Rational design has been successfully used to engineer cytochrome P450 enzymes for the selective production of different classes of compounds. acs.org

Immobilization of enzymes is another key strategy for process optimization. While not explicitly detailed for this compound in the provided context, it is a general principle in biocatalysis to enhance enzyme stability and reusability.

Chemo-Enzymatic Cascade Processes for Enhanced Efficiency

Chemo-enzymatic cascade processes combine the selectivity of biocatalysts with the reactivity of chemical catalysts in a single pot, offering a powerful approach for organic synthesis. nih.govnih.govrsc.org These one-pot processes can be challenging due to the potential incompatibility of the different catalysts and their optimal operating conditions. nih.govrsc.org

A notable example is the combination of enzymatic oxidative decarboxylation with a chemical metathesis catalyst. nih.gov By compartmentalizing the enzyme cascade within E. coli whole cells, it was possible to concurrently use a metathesis catalyst for the one-pot production of cycloalkenes from oleic acid. nih.gov This approach highlights the potential of integrating organometallic catalysis with complex whole-cell enzyme cascades. nih.gov

Another strategy involves combining a highly (S)-selective ThDP-dependent enzyme with a purely (R)-selective one. uni-duesseldorf.de The (R)-selective enzyme cleaves any undesired (R)-α-hydroxy ketone back to the aldehyde starting materials, which can then be re-used by the (S)-selective enzyme, thereby increasing both the yield and the enantiomeric purity of the desired (S)-product. uni-duesseldorf.de

Emerging Synthetic Methodologies in Hydroxy Ketone Chemistry

Application of Metathesis Reactions in Long-Chain Hydroxy Ketone Synthesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found wide application in the synthesis of complex molecules, including natural products. nih.govnih.govsigmaaldrich.comacs.org The reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the rearrangement of carbon-carbon double bonds. nih.govresearchgate.net

Ring-closing metathesis (RCM) is a particularly common application for synthesizing macrocycles. sigmaaldrich.comacs.orgresearchgate.net Cross-metathesis (CM) joins two different olefins. sigmaaldrich.com While the direct synthesis of this compound using metathesis is not explicitly described, the principles can be applied to the synthesis of its long-chain precursors. For instance, a tandem olefin metathesis/oxidation protocol using a Grubbs' 2nd generation catalyst can provide access to α-hydroxy ketones from simpler olefinic starting materials. organic-chemistry.org

Flow Chemistry and Continuous-Flow Synthesis for Scalability

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages for chemical synthesis, including improved safety, scalability, and reaction control. acs.orgyoutube.com This methodology has been successfully applied to the synthesis of various pharmaceutical products. acs.org

While specific applications of flow chemistry for the synthesis of this compound are not detailed in the provided information, the technology's ability to handle multi-step syntheses and scale-up production makes it a promising emerging methodology for the efficient synthesis of long-chain hydroxy ketones and their analogues. acs.orgyoutube.com

Photochemical and Electrochemical Synthesis Routes

The pursuit of greener and more efficient chemical transformations has led to the exploration of photochemical and electrochemical methods for the synthesis of α-hydroxy ketones, including structures analogous to this compound. These approaches offer mild reaction conditions and unique reactivity patterns, often avoiding the need for harsh reagents.

Photochemical Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under visible light irradiation. youtube.com The synthesis of α-hydroxy ketones through photochemical means can be achieved via several strategies. One such method involves the photoredox-catalyzed radical-radical cross-coupling of α-ketoesters with ethers, which provides access to sterically hindered α-hydroxy esters. nih.gov This reaction utilizes a commercially available iridium complex as a photocatalyst and a simple bromide salt as a hydrogen atom transfer catalyst. nih.gov The process is characterized by its broad substrate scope and tolerance of various functional groups under mild conditions. nih.gov

Another photochemical approach involves the rearrangement of keto-phosphonates to furnish α-hydroxy ketones. digitellinc.com Furthermore, the photochemistry of cyclic α-hydroxy ketones has been studied, revealing pathways that can lead to the formation of lactones and hydroxy esters through α-cleavage and subsequent intramolecular hydrogen transfer. cdnsciencepub.com For instance, the irradiation of bicyclic α-hydroxy ketones in benzene (B151609) can yield lactone photoproducts. cdnsciencepub.com

Visible-light-induced O-H insertion reactions of diazo compounds represent another catalyst- and additive-free method for producing α-hydroxy and α-alkoxy esters in good yields. organic-chemistry.org This technique is notable for its operational simplicity and has been successfully applied to gram-scale synthesis in a continuous-flow photochemical reactor. organic-chemistry.org The combination of a dual nickel/photoredox system can generate acyl radicals from aldehydes, which can then be coupled with various partners to form ketones. organic-chemistry.org This method has been successfully used for the direct arylation and alkylation of aldehydes to produce the corresponding ketones in high yields. acs.org

Electrochemical Synthesis

Electrochemical methods provide an alternative avenue for the synthesis of α-hydroxy ketones, often characterized by high selectivity and the use of electrons as a "traceless" reagent. A notable example is the electrochemical α-hydroxylation of aryl ketones, where methanol (B129727) serves as the oxygen source. rsc.org This transition-metal-free method proceeds under mild conditions and can be used for the preparation of a series of α-hydroxy ketones. rsc.org A significant advantage of this technique is the ability to perform α-deuterohydroxylation in a single step by using deuterated methanol, offering a convenient route for isotopic labeling. rsc.org

The combination of electrochemical synthesis with aerobic oxidation allows for the transition-metal-free dioxygenation of alkenes to yield α-oxygenated ketones. organic-chemistry.orgorganic-chemistry.org This eco-friendly approach is applicable to a wide range of alkenes. organic-chemistry.orgorganic-chemistry.org Moreover, electrochemical strategies have been developed for the asymmetric α-alkylation of aldehydes. unipd.it By leveraging electricity to drive the oxidation of catalytically generated enamines, this method facilitates enantioselective radical processes. unipd.it The use of a redox shuttle is crucial in this system to prevent catalyst degradation. unipd.it

Electrochemical methods have also been employed for the reductive functionalization of alkenes, enabling the addition of two different electrophiles in a highly chemo- and regioselective manner. organic-chemistry.org This includes intermolecular carboformylation and carbocarboxylation of alkenes via the electroreductive generation of alkyl radical and carbanion intermediates. organic-chemistry.org

Below is a table summarizing key aspects of these advanced synthetic methodologies.

| Methodology | Key Features | Reactants/Catalysts | Products |

| Photoredox-Catalyzed Cross-Coupling | Mild conditions, broad substrate scope. nih.gov | α-Ketoesters, Ethers, Iridium photocatalyst. nih.gov | Sterically hindered α-hydroxy esters. nih.gov |

| Photochemical Rearrangement | Convergent and efficient. digitellinc.com | Keto-phosphonates. digitellinc.com | α-Hydroxy ketones. digitellinc.com |

| Electrochemical α-Hydroxylation | Transition-metal-free, mild conditions, isotopic labeling. rsc.org | Aryl ketones, Methanol. rsc.org | α-Hydroxy ketones. rsc.org |

| Electrochemical Dioxygenation | Transition-metal-free, eco-friendly. organic-chemistry.orgorganic-chemistry.org | Alkenes, N-hydroxyimides. organic-chemistry.org | α-Oxygenated ketones. organic-chemistry.orgorganic-chemistry.org |

| Asymmetric Electrochemical Alkylation | Enantioselective, uses electricity to drive reaction. unipd.it | Aldehydes, Silyl enol ethers, Organocatalyst. unipd.it | α-Alkylated aldehydes. unipd.it |

Chemical Reactivity and Mechanistic Investigations of 8 Hydroxytetradecan 7 One

Intramolecular and Intermolecular Reactions of the Hydroxyl and Ketone Groups

The hydroxyl and ketone moieties in 8-Hydroxytetradecan-7-one are the primary sites of its chemical reactivity. Their proximity to each other can lead to unique intramolecular reactions, while they also readily participate in a range of intermolecular transformations.

Oxidation and Reduction Reactions of the Functional Moieties

The presence of both an alcohol and a ketone allows for a range of oxidation-reduction reactions. khanacademy.orgyoutube.comyoutube.comncert.nic.inlibretexts.org The secondary alcohol can be oxidized, and the ketone can be reduced, leading to different products depending on the reagents used.

Oxidation: The secondary hydroxyl group at the C-8 position can be oxidized to a ketone, yielding a 1,2-diketone, tetradecane-7,8-dione. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

Reduction: The ketone at the C-7 position can be reduced to a secondary alcohol, resulting in tetradecane-7,8-diol. Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com These reagents are sources of hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbonyl carbon.

| Reaction Type | Functional Group | Reagent Examples | Product |

| Oxidation | Secondary Alcohol (-OH) | H₂CrO₄, PCC | Ketone (C=O) |

| Reduction | Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary Alcohol (-OH) |

Condensation, Aldol (B89426) Reactions, and Related Carbonyl Chemistry

The structure of this compound is essentially an aldol addition product itself. wikipedia.orglibretexts.orgkhanacademy.orglibretexts.org This β-hydroxy ketone can undergo a retro-aldol reaction or further condensation reactions.

Aldol Condensation: Under basic conditions and with heating, this compound can undergo dehydration (an elimination reaction) to form an α,β-unsaturated ketone. libretexts.org The base removes a proton from the α-carbon (C-6 or C-9), leading to the formation of an enolate, which then eliminates the hydroxyl group from the β-carbon (C-8). This results in the formation of a double bond conjugated with the carbonyl group.

Intermolecularly, the enolate of this compound can react with another molecule of itself or a different carbonyl compound in a crossed aldol reaction. libretexts.org

| Reaction | Conditions | Product Type |

| Intramolecular Aldol Condensation (Dehydration) | Base, Heat | α,β-Unsaturated Ketone |

| Intermolecular Aldol Reaction | Base or Acid | Dimer or Crossed Aldol Product |

Esterification and Transesterification Reactions

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form an ester. google.comgoogle.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, can also occur if this compound is reacted with an ester in the presence of an acid or base catalyst.

Nucleophilic and Electrophilic Addition/Substitution Reactions

The carbonyl group and the α-carbons are susceptible to nucleophilic and electrophilic attacks, respectively. masterorganicchemistry.comyoutube.comkhanacademy.org

Nucleophilic Addition: The carbon atom of the ketone group is electrophilic and can be attacked by nucleophiles. youtube.com Examples include the addition of Grignard reagents or organolithium reagents to form tertiary alcohols, or the formation of cyanohydrins with the addition of hydrogen cyanide.

Electrophilic Substitution at the α-Carbon: The hydrogen atoms on the carbons adjacent to the ketone (α-carbons, C-6 and C-9) are acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can react with electrophiles, such as alkyl halides, in an α-alkylation reaction.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these reactions is crucial for controlling the reaction outcomes and optimizing yields.

Detailed Reaction Pathway Mapping and Intermediates Identification

Mechanism of Aldol Condensation: The base-catalyzed dehydration of this compound to an α,β-unsaturated ketone proceeds through an enolate intermediate. wikipedia.orglibretexts.org

Deprotonation: A base removes a proton from one of the α-carbons (C-6 or C-9) to form an enolate ion.

Elimination: The enolate then undergoes elimination of the hydroxide (B78521) ion from the β-position (C-8), forming a double bond between the α and β carbons.

Mechanism of Nucleophilic Addition to the Ketone: The addition of a nucleophile to the carbonyl group typically involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Protonation: The negatively charged oxygen is then protonated by a protic solvent or a mild acid to give the final alcohol product.

Reaction Intermediates in the Reactions of this compound

| Reaction Type | Key Intermediate(s) |

| Aldol Condensation | Enolate ion |

| Nucleophilic Addition | Tetrahedral alkoxide intermediate |

| α-Alkylation | Enolate ion |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of scientific databases and academic journals, detailed information regarding the chemical reactivity, mechanistic investigations, and catalytic transformations of the compound this compound is not available in published literature. The specific data required to fulfill a detailed analysis as outlined is absent from current scientific records.

While the existence of this compound is confirmed with a registered CAS number (18229-17-9), research into its specific chemical behavior appears to be minimal or unpublished. Consequently, a comprehensive discussion on its kinetic studies, including rate-determining steps and rate laws, cannot be provided.

Furthermore, there is a lack of available research on the mechanistic pathways that govern the stereochemical outcomes of reactions involving this specific α-hydroxy ketone. This includes detailed investigations into how its chiral center influences reaction products or how stereoselective syntheses involving this compound are achieved.

In the realm of catalytic transformations, no specific studies detailing the use of this compound in either organocatalysis for stereoselective reactions or in transition metal-catalyzed functionalization and cross-coupling reactions have been found. The broader fields of organocatalysis and transition metal catalysis are vast and well-documented for other compounds, but specific applications and mechanistic studies involving this compound are not part of the current scientific discourse.

This absence of specific data prevents the creation of the requested detailed article. The scientific community has yet to publish in-depth research on the particular aspects of this compound's chemical properties and reactivity that were the focus of the inquiry.

Advanced Spectroscopic and Spectrometric Characterization of 8 Hydroxytetradecan 7 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 8-Hydroxytetradecan-7-one, the spectrum is expected to show characteristic signals for the terminal methyl groups, the long methylene (B1212753) chain, and the protons adjacent to the ketone and alcohol functionalities. libretexts.org The proton attached to the hydroxyl-bearing carbon (H8) would appear as a distinct multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. libretexts.org Similarly, the methylene protons alpha to the carbonyl group (H6) would also be deshielded. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. pressbooks.pub A key signal in the spectrum of this compound would be the carbonyl carbon (C7), which is expected to resonate far downfield (typically 200-220 ppm) due to its sp² hybridization and the electronegativity of the oxygen atom. pressbooks.pub The carbon bearing the hydroxyl group (C8) would appear in the range of 60-80 ppm. The remaining carbons of the alkyl chain would produce signals in the more upfield region of the spectrum. pressbooks.pub

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, like the carbonyl carbon (C7), would be absent. This technique is crucial for confirming the assignments made from the broadband ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Predicted for CDCl₃ solvent)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| 1 | 0.88 (t) | 14.1 | CH₃ (+) |

| 2-4 | 1.25-1.35 (m) | 22.7 - 29.5 | CH₂ (-) |

| 5 | 1.55-1.65 (m) | 24.0 | CH₂ (-) |

| 6 | 2.45 (t) | 42.5 | CH₂ (-) |

| 7 | - | 212.0 | Quaternary (No Signal) |

| 8 | 4.05 (m) | 74.5 | CH (+) |

| 9 | 1.45-1.55 (m) | 37.0 | CH₂ (-) |

| 10-13 | 1.25-1.35 (m) | 22.7 - 31.9 | CH₂ (-) |

| 14 | 0.88 (t) | 14.1 | CH₃ (+) |

| 8-OH | ~2.5 (br s, variable) | - | - |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu A COSY spectrum of this compound would show a cross-peak between the proton at C8 and the methylene protons at C9, as well as between the protons at C6 and C5, confirming the placement of the hydroxy and keto groups. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. creative-biostructure.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. emerypharma.com For example, the proton signal around 4.05 ppm would show a cross-peak to the carbon signal at 74.5 ppm, definitively assigning these to the C8-H8 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.com This technique is critical for piecing together the molecular skeleton, especially around quaternary centers. youtube.com A key correlation would be expected between the protons on C6 and C8 to the carbonyl carbon at C7, unambiguously placing the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation by showing correlations between protons on different parts of the alkyl chain that may fold back on themselves.

For a flexible molecule like this compound, advanced NMR techniques can probe its dynamic behavior and conformational preferences. Variable temperature (VT) NMR studies can reveal information about the rotation around single bonds and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise molecular formula of this compound (C₁₄H₂₈O₂). By comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated mass for the proposed formula, the elemental composition can be confirmed with high confidence.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₉O₂⁺ | 229.2162 |

| [M+Na]⁺ | C₁₄H₂₈O₂Na⁺ | 251.1982 |

| [M-H₂O+H]⁺ | C₁₄H₂₇O⁺ | 211.2056 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgunt.edu This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. youtube.comnih.gov

For this compound, the fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl and hydroxyl groups. The most characteristic fragmentation would be the α-cleavage on either side of the C7 carbonyl group. This would result in two primary fragmentation pathways:

Cleavage between C6 and C7.

Cleavage between C7 and C8.

The fragmentation pathway is also influenced by the hydroxyl group at C8, which can direct cleavage and participate in rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible. Analyzing these specific fragment ions allows for the precise location of the ketone and alcohol functionalities along the fourteen-carbon chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS is invaluable for assessing the purity of a synthesized batch and for analyzing its presence in complex matrices.

The methodology typically involves a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. For long-chain, moderately polar compounds like this compound, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such molecules. ESI would likely generate the protonated molecular ion, [M+H]⁺, which for this compound (C₁₄H₂₈O₂) would have a theoretical mass-to-charge ratio (m/z) of 229.21. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. The method's sensitivity and selectivity make it suitable for detecting trace impurities or degradation products. researchgate.netnih.govnih.gov The development of a robust LC-MS method requires careful optimization of chromatographic conditions and mass spectrometer parameters to achieve reliable separation and detection. libretexts.orgchromatographyonline.com

Table 1: Predicted LC-MS Parameters and Data for this compound

| Parameter | Expected Value/Condition | Description |

| Molecular Formula | C₁₄H₂₈O₂ | |

| Molecular Weight | 228.37 g/mol | |

| Chromatography Mode | Reversed-Phase HPLC | Separation based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase for retaining the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar solvent system to elute the compound. |

| Ionization Mode | ESI or APCI (Positive) | Creates charged ions for MS detection. |

| Parent Ion (m/z) | [M+H]⁺ ≈ 229.21 | Protonated molecular ion. |

| Purity Assessment | Peak area percentage in the chromatogram | Quantifies the main compound relative to impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. Given its long alkyl chain, this compound possesses moderate volatility. For GC-MS analysis, a derivatization step is often performed to increase the compound's volatility and thermal stability, and to produce more characteristic mass spectra. The hydroxyl group is typically converted to a trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase.

Upon elution from the column, molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum is a unique pattern of fragment ions that is highly characteristic of the molecule's structure. Major fragmentation pathways for silylated this compound would include alpha-cleavage adjacent to the carbonyl group and the TMS-ether group. libretexts.org This cleavage results in the formation of stable carbocations, leading to predictable fragment ions that help to elucidate the original structure. nih.govlibretexts.org For example, cleavage between C7 and C8 would be a dominant fragmentation pathway.

Table 2: Predicted GC-MS Fragmentation Data for Trimethylsilylated this compound

| Feature | Description | Predicted m/z |

| Derivatized Formula | C₁₇H₃₆O₂Si | |

| Derivatized MW | 300.55 g/mol | |

| Molecular Ion (M⁺) | The parent ion of the derivatized molecule. | 300 |

| Alpha-Cleavage (C6-C7) | Cleavage adjacent to the carbonyl group, loss of a C₆H₁₃ radical. | 199 |

| Alpha-Cleavage (C8-C9) | Cleavage adjacent to the silylated hydroxyl group, loss of a C₆H₁₃ radical. | 201 |

| McLafferty Rearrangement | Possible rearrangement involving the carbonyl group. | Varies |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

For this compound, the key functional groups—the ketone (C=O) and the hydroxyl (O-H) group—give rise to strong, characteristic absorption bands. The long aliphatic chain (C-H bonds) also produces distinct signals.

O-H Stretching: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding between molecules in the condensed phase.

C-H Stretching: The numerous methylene (-CH₂-) and methyl (-CH₃) groups in the tetradecane (B157292) backbone result in strong absorption peaks in the 2850-3000 cm⁻¹ region.

C=O Stretching: The ketone functional group is one of the most identifiable in IR spectroscopy, producing a strong, sharp absorption peak typically found between 1700-1725 cm⁻¹. libretexts.org

C-O Stretching: The carbon-oxygen single bond of the secondary alcohol will show a stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking) of C-H bonds appear in the fingerprint region, around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the nonpolar C-C and symmetric C-H vibrations of the alkyl backbone often produce strong signals in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Ketone (>C=O) | 1705 - 1725 | Strong, Sharp |

| C-H Bend | Alkane (-CH₂) | ~1465 | Variable |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Advanced IR Techniques (e.g., Attenuated Total Reflectance IR, Reflection-Absorption Infrared Spectroscopy)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that simplifies the analysis of liquid and solid samples. bilpubgroup.comnih.gov For a compound like this compound, which may be a waxy solid or viscous liquid at room temperature, ATR is particularly advantageous as it requires minimal to no sample preparation.

In the ATR method, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). mdpi.com The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample placed in intimate contact with the crystal. bilpubgroup.comfrontiersin.org The evanescent wave is absorbed by the sample at its characteristic vibrational frequencies, and the attenuated IR beam is then directed to the detector.

The primary benefits of using ATR-FTIR for analyzing this compound include:

Minimal Sample Prep: The neat compound can be placed directly onto the ATR crystal.

Reproducibility: The path length of the measurement is determined by the properties of the evanescent wave, not the sample thickness, leading to highly consistent and reproducible spectra. bilpubgroup.com

Versatility: It is suitable for analyzing liquids, slurries, powders, and soft solids.

Reflection-Absorption Infrared Spectroscopy (RAIRS) is another advanced technique, but it is specifically designed for studying thin films and monolayers adsorbed on metal surfaces. While less common for routine bulk analysis of a compound, it would be the method of choice if studying the orientation or interaction of this compound on a reflective substrate.

Other Advanced Spectroscopic Methods for Structural Insights

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model.

The process requires growing a high-quality single crystal of the compound, which can be a significant challenge. If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots, the intensities of which are measured. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which is then interpreted to build an atomic model of the structure.

For this compound, X-ray crystallography would reveal:

The exact conformation of the 14-carbon alkyl chain in the solid state.

Precise bond lengths for the C=O, C-O, and C-C bonds.

The intermolecular interactions that define the crystal packing, most notably the hydrogen bonding network involving the hydroxyl groups. acs.org This would provide insight into how the molecules arrange themselves relative to one another in the crystal lattice.

As of now, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. The availability of such data is contingent on the successful synthesis, purification, and crystallization of the compound. acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

The determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of its complete stereochemical characterization. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods employed to establish the three-dimensional arrangement of atoms at stereogenic centers. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

In the case of this compound, which possesses a stereogenic center at the C8 position, the application of chiroptical spectroscopy would be instrumental in assigning the (R) or (S) configuration. The analysis involves measuring the CD spectrum and comparing the experimental data with theoretical spectra generated through quantum chemical calculations for both enantiomers. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration.

While specific experimental or calculated chiroptical data for this compound is not available in the public domain, the general methodology for its determination would involve the following steps:

Conformational Analysis: A thorough conformational search of both the (R)- and (S)-enantiomers of this compound would be performed using computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: For each conformer, the theoretical CD and VCD spectra would be calculated using methods such as Time-Dependent Density Functional Theory (TD-DFT).

Spectral Averaging: The calculated spectra for the individual conformers of each enantiomer would be Boltzmann-averaged based on their relative energies to generate the final theoretical spectra for the (R)- and (S)-isomers.

Comparison with Experimental Data: The experimental CD and VCD spectra of a synthesized or isolated sample of this compound would be recorded. The absolute configuration would then be assigned by comparing the experimental spectrum with the calculated spectra for the (R) and (S) enantiomers.

Computational Studies and Molecular Modeling of 8 Hydroxytetradecan 7 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the principles of quantum mechanics, offer a highly detailed and accurate description of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique insights into the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 8-hydroxytetradecan-7-one, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be instrumental. nih.gov Such calculations would allow for the determination of key electronic properties.

The electronic structure can be visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Conformer Analysis and Potential Energy Surface Mapping

Due to the flexibility of its long aliphatic chain, this compound can exist in numerous conformations. Conformational analysis is crucial to identify the most stable, low-energy structures. acs.org This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of such an analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters. The minima on the PES correspond to stable conformers, while saddle points represent transition states between them. For this compound, a key aspect to investigate would be the presence and stability of an intramolecular hydrogen bond between the hydroxyl group at the 8th position and the ketone at the 7th position.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR vibrational frequencies)

Quantum mechanical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The proximity of protons and carbons to the electron-withdrawing hydroxyl and carbonyl groups would significantly influence their predicted chemical shifts. researchgate.net

IR Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated. For this compound, the characteristic stretching frequencies for the O-H and C=O bonds would be of particular interest. The position of the O-H stretch could also provide evidence for intramolecular hydrogen bonding.

Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Illustrative Predicted Value | Experimental Correlation |

| ¹H NMR Shift (H on C8) | ~ 4.1 ppm | Downfield shift due to proximity to oxygen |

| ¹³C NMR Shift (C7) | ~ 210 ppm | Typical for a ketone carbonyl carbon |

| IR Frequency (C=O stretch) | ~ 1710 cm⁻¹ | Characteristic of an aliphatic ketone |

| IR Frequency (O-H stretch) | ~ 3450 cm⁻¹ (broad) | Indicates hydrogen bonding |

Note: The values in this table are illustrative and represent typical outputs from QM calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for smaller systems or single conformations, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational dynamics of larger, more flexible molecules like this compound over time.

Conformational Sampling and Dynamics of this compound

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. rsc.orgnih.gov An MD simulation of this compound, solvated in a relevant medium, would reveal how the molecule folds and flexes. nih.gov

These simulations are invaluable for:

Conformational Sampling: Exploring a wide range of possible conformations to ensure that the global energy minimum is found.

Dynamic Behavior: Understanding how the molecule behaves at a given temperature, including the flexibility of the alkyl chain and the dynamics of any intramolecular hydrogen bonds. The simulation can reveal the stability of the hydrogen bond and how often it breaks and reforms.

Solvent Effects: Assessing the influence of the surrounding environment (e.g., water or a non-polar solvent) on the molecule's preferred conformation and dynamics.

By combining the strengths of both quantum mechanical calculations and molecular dynamics simulations, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved, paving the way for a deeper comprehension of its role in various chemical and biological systems.

Solvent Effects on Molecular Conformation and Reactivity

The chemical behavior of a molecule, including its conformation and reactivity, can be significantly influenced by the surrounding solvent. For a molecule like this compound, which contains both a polar hydroxyl (-OH) group and a carbonyl (C=O) group, as well as a long non-polar aliphatic chain, the choice of solvent is particularly crucial.

The conformation of α-hydroxy ketones is a balance between various intramolecular and intermolecular forces. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen is expected to be a dominant factor, leading to a more compact, cyclic-like conformation. This is a common phenomenon observed in molecules with proximal hydrogen bond donor and acceptor groups.

In contrast, polar protic solvents, such as water or alcohols, can form strong intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of this compound. libretexts.org These interactions can disrupt the intramolecular hydrogen bond, favoring more extended or linear conformations of the molecule. youtube.com The long aliphatic chain, however, will experience hydrophobic effects in polar solvents, which might lead to complex folded structures to minimize its exposure to the polar environment. Polar aprotic solvents (e.g., DMSO, DMF) would interact primarily with the dipole of the carbonyl group and the hydroxyl group, but without donating a hydrogen bond, leading to conformational preferences that are intermediate between those in polar protic and non-polar solvents.

The reactivity of this compound is also highly dependent on the solvent. For instance, in reactions where the enol or enolate form is an intermediate, such as in certain aldol (B89426) or acyloin-type reactions, the solvent's ability to stabilize these intermediates is key. researchgate.net Polar protic solvents can stabilize ionic intermediates through hydrogen bonding, potentially accelerating reactions that proceed through such pathways. libretexts.org Conversely, reactions that rely on the nucleophilicity of the hydroxyl or carbonyl oxygen might be hindered in polar protic solvents due to the solvation of these groups. The choice of solvent can thus be used to control the selectivity and rate of reactions involving this compound.

Table 1: Predicted Solvent Effects on the Conformation of this compound

| Solvent Type | Dominant Interactions | Predicted Molecular Conformation | Impact on Reactivity |

| Non-Polar (e.g., Hexane, Toluene) | Van der Waals forces, Intramolecular H-bonding | Compact, pseudo-cyclic conformation due to intramolecular hydrogen bonding. | Favors reactions where intramolecular interactions are key; may limit solubility. |

| Polar Aprotic (e.g., Acetone, DMF) | Dipole-dipole interactions | Partially extended; disruption of intramolecular H-bond. | Can enhance reactivity of polar functional groups compared to non-polar solvents. |

| Polar Protic (e.g., Water, Ethanol) | Intermolecular H-bonding, Hydrophobic effects | Extended conformation of polar head; potential folding of aliphatic tail. | Stabilizes ionic intermediates; may solvate and deactivate nucleophilic sites. libretexts.org |

Ligand-Protein Docking and Interaction Analysis (for analogues interacting with biological targets)

While there is no specific information on the biological targets of this compound, we can infer potential interactions of its analogues based on the known behavior of ketones and long-chain aliphatic compounds in biological systems. Ketones are recognized as privileged scaffolds in drug discovery, capable of engaging in various interactions with biological targets. numberanalytics.com Long-chain fatty acids and their derivatives are also known to interact with a range of proteins, including enzymes and receptors. mdpi.com

Computational docking simulations are a powerful tool to predict how a ligand, such as an analogue of this compound, might bind to a protein's active site. nih.govnih.gov For an analogue of this compound, key interactions would likely involve the α-hydroxy ketone moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. These features allow for specific anchoring within a protein's binding pocket. The long tetradecane (B157292) chain would primarily engage in hydrophobic and van der Waals interactions with non-polar amino acid residues in the protein.

For instance, if an analogue were to target a hydrolase or a kinase, the α-hydroxy ketone group could mimic a substrate or a cofactor, forming hydrogen bonds with key catalytic residues (e.g., serine, histidine, aspartate). The aliphatic tail could occupy a hydrophobic channel or pocket, contributing significantly to the binding affinity and selectivity. The stability of such protein-ligand complexes can be further assessed using molecular dynamics (MD) simulations, which provide insights into the conformational changes and the persistence of key interactions over time. mdpi.com

Table 2: Hypothetical Interaction Analysis of an this compound Analogue with a Generic Kinase Binding Site

| Interaction Type | Functional Group of Analogue | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O), Hydroxyl (-OH) | Serine, Threonine, Lysine, Arginine |

| Hydrophobic Interactions | Heptyl and Hexyl chains | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Contacts | Entire molecule | All residues in close proximity |

Cheminformatics and Data Science Applications

Cheminformatics and data science are increasingly being applied to accelerate chemical research and discovery. nih.gov For a compound like this compound and its analogues, these computational approaches can provide valuable predictive insights.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. iupac.org For reactions involving this compound or its analogues, a QSRR study could be developed to predict reaction outcomes under different conditions.

To build a QSRR model, a dataset of reactions with known yields or selectivity would be required. For each reactant, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., partial charges, HOMO/LUMO energies). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation relating the descriptors to the observed reactivity or selectivity.

For example, in a reduction of the ketone in this compound analogues, a QSRR model could predict the diastereoselectivity based on descriptors that capture the steric and electronic environment around the carbonyl group.

Table 3: Example of a Hypothetical QSRR Data Table for Predicting Diastereoselectivity in the Reduction of α-Hydroxy Ketone Analogues

| Analogue | Steric Descriptor (e.g., Sterimol L) | Electronic Descriptor (e.g., Carbonyl Carbon Charge) | Observed Diastereomeric Excess (%) |

| 1 | 4.5 | +0.45 | 85 |

| 2 | 5.2 | +0.42 | 70 |

| 3 | 4.8 | +0.48 | 92 |

| 4 | 6.0 | +0.40 | 55 |

Machine Learning for Predictive Chemical Synthesis and Reactivity

Machine learning (ML), a subset of artificial intelligence, is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions. researchgate.netnih.gov For a molecule like this compound, ML models could be trained on large datasets of known chemical reactions to predict its reactivity or to suggest efficient synthetic routes.

For instance, a neural network model could be trained to predict the products of a reaction given the reactants and reagents. nih.gov Such models can learn complex, non-linear relationships in the data that are often missed by traditional QSRR approaches. nih.gov Another application is the use of ML to predict suitable reaction conditions, such as solvent, temperature, and catalyst, to achieve a desired outcome. acs.orgchemrxiv.org This can significantly reduce the amount of empirical experimentation needed to optimize a synthesis.

Virtual Library Design for Analogue Exploration

Virtual library design is a computational technique used to generate a large, diverse set of molecules in silico for further screening. Starting from a core scaffold, such as the this compound backbone, a virtual library of analogues can be created by systematically modifying different parts of the molecule. For example, the length of the alkyl chains could be varied, or different functional groups could be introduced at various positions.

This process involves defining a set of chemical building blocks and a series of reaction rules. Automated computational workflows can then enumerate all possible products, resulting in a virtual library that can contain thousands or even millions of compounds. nih.gov This library can then be filtered based on calculated properties, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predicted biological activity from docking studies or QSAR models. This approach allows for a rapid and cost-effective exploration of the chemical space around a lead compound, helping to identify promising candidates for synthesis and experimental testing.

Mechanistic Insights into Biological Activities of 8 Hydroxytetradecan 7 One in Cellular Systems

Antimicrobial Action Mechanisms (In Vitro Studies)

There is no available research on the antimicrobial action mechanisms of 8-Hydroxytetradecan-7-one.

Effects on Microbial Growth, Viability, and Proliferation

No data exists in the public domain regarding the effects of this compound on microbial growth, viability, or proliferation.

Modulation of Bacterial Quorum Sensing Systems by Hydroxy Ketones

Information regarding the specific modulation of bacterial quorum sensing systems by this compound is not available.

Impact on Biofilm Formation and Dispersal

There are no studies detailing the impact of this compound on biofilm formation or dispersal.

Investigation of Cellular Targets (e.g., enzyme inhibition, membrane disruption)

Specific cellular targets of this compound, such as enzyme inhibition or membrane disruption, have not been investigated in any publicly accessible research.

Antioxidant Mechanisms (In Vitro Cellular Studies)

The antioxidant mechanisms of this compound have not been documented.

Derivatization, Modification, and Analogue Synthesis of 8 Hydroxytetradecan 7 One for Structure Activity Relationship Studies

Systematic Structural Modifications

The foundation of any SAR study lies in the systematic modification of the lead compound's structure to probe the influence of various pharmacophoric features on its biological profile. For 8-hydroxytetradecan-7-one, this involves a multi-pronged approach targeting its core components: the alkane chain, the hydroxyl group, and the ketone group.

Alterations of the Alkane Chain Length and Branching

Research Findings: Studies on other long-chain aliphatic molecules have demonstrated that chain length can be a critical determinant of biological activity. For instance, the antimicrobial activity of some fatty alcohols has been shown to be dependent on the length of the alkyl chain. It is hypothesized that altering the chain length of this compound could modulate its ability to partition into cellular membranes or fit within the binding pocket of a target protein.

Illustrative SAR Data for Alkane Chain Modification:

| Analogue | Modification | Predicted Biological Activity |

| 1a | 8-Hydroxydecan-7-one | Decreased lipophilicity |

| 1b | 8-Hydroxyhexadecan-7-one | Increased lipophilicity |

| 1c | 10-Methyl-8-hydroxytetradecan-7-one | Introduction of branching |

| 1d | 6-Cyclohexyl-8-hydroxyoctan-7-one | Incorporation of a cyclic moiety |

Chemical Modifications of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the C-8 position is a key functional group that can participate in hydrogen bonding and act as a nucleophile. Its modification through etherification or esterification can provide valuable insights into the necessity of this hydrogen bond donor capability for biological activity.

Research Findings: The conversion of a hydroxyl group to an ether or an ester is a common strategy in medicinal chemistry to modulate polarity, metabolic stability, and target engagement. For example, the esterification of flavonoids with fatty acids has been shown to influence their antioxidant and cytotoxic activities. nih.gov

Illustrative SAR Data for Hydroxyl Group Modification:

| Analogue | Modification | Rationale |

| 2a | 8-Methoxytetradecan-7-one | Etherification (loss of H-bond donor) |

| 2b | 8-Acetoxytetradecan-7-one | Esterification (prodrug potential) |

| 2c | 8-(Benzyloxy)tetradecan-7-one | Bulky ether linkage |

Chemical Modifications of the Ketone Group (e.g., reduction, derivatization to oximes, hydrazones)

The ketone at the C-7 position offers another reactive handle for structural modification. Its carbonyl group can act as a hydrogen bond acceptor and is susceptible to nucleophilic attack.

Research Findings: The reduction of a ketone to a secondary alcohol introduces a new stereocenter and changes the electronic and steric properties of the molecule. Derivatization to oximes and hydrazones can introduce new functionalities capable of additional interactions with a biological target. The derivatization of aliphatic ketones with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established analytical technique that can be adapted for creating new analogues for biological screening. researchgate.netnih.gov

Illustrative SAR Data for Ketone Group Modification:

| Analogue | Modification | Rationale |

| 3a | Tetradecan-7,8-diol | Reduction of ketone |

| 3b | This compound oxime | Introduction of a C=N bond |

| 3c | This compound hydrazone | Introduction of a C=N-N moiety |

Introduction of Heteroatoms or Cyclic Moieties

Incorporating heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic fragments into the aliphatic chain can impose conformational constraints and introduce new potential binding interactions.

Research Findings: The introduction of heteroatoms can alter the polarity and metabolic profile of a molecule. Cyclic moieties can lock the molecule into a more rigid conformation, which can be beneficial for binding to a specific target.

Synthesis of Chiral Analogues and Diastereomers

This compound possesses a chiral center at the C-8 position. The synthesis and biological evaluation of its individual enantiomers ((R)- and (S)-8-hydroxytetradecan-7-one) and the diastereomers that would arise from the reduction of the ketone are crucial for understanding the stereochemical requirements for its activity.

Research Findings: The stereoselective synthesis of chiral molecules is a well-developed field, with numerous methods available for producing enantiomerically pure alcohols and ketones. mdpi.comnih.govnih.gov Biocatalytic methods, using enzymes like lipases and ketoreductases, are particularly powerful for the synthesis of chiral alcohols. nih.gov The differential activity of enantiomers is a common phenomenon in pharmacology, where one enantiomer may be significantly more potent or have a different biological effect than the other.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The data generated from the biological testing of the synthesized analogues will form the basis of the SAR and structure-property relationship (SPR) studies.

Research Findings: SAR studies aim to correlate specific structural features with changes in biological activity. For instance, a study on long-acting beta2 adrenergic receptor agonists successfully used SAR to develop potent and selective compounds. nih.gov SPR investigations, on the other hand, relate structural changes to physicochemical properties such as solubility, lipophilicity, and metabolic stability. A comprehensive SAR and SPR analysis of this compound and its analogues would involve:

Quantitative SAR (QSAR): Developing mathematical models that relate the chemical structure to biological activity.

3D-QSAR: Creating three-dimensional models to understand the steric and electronic requirements for optimal activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

By systematically applying the principles of derivatization, analogue synthesis, and SAR analysis, the therapeutic potential of this compound can be thoroughly investigated, paving the way for the development of novel and more effective therapeutic agents.

Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Comprehensive searches of publicly available scientific databases and literature have yielded no specific information on the chemical compound this compound. As a result, an in-depth article focusing solely on its derivatization, structure-activity relationships, and the development of related chemical probes cannot be constructed at this time.

The initial intent was to produce a detailed scientific article structured around the derivatization, modification, and analogue synthesis of this compound for structure-activity relationship (SAR) studies. This would have included an analysis of the correlation of its structural features with in vitro biological responses and the identification of key structural elements for desired activities. Furthermore, the planned article was to cover the development of probes and labeled analogues, including the synthesis of fluorescently labeled derivatives and isotopic labeling for mechanistic and metabolic tracing studies.

Despite extensive searches for primary research articles, reviews, and database entries pertaining to this compound, no data has been found regarding its synthesis, biological evaluation, or the creation of its derivatives. General methodologies for the derivatization of similar long-chain keto-alcohols, the principles of SAR, and the techniques for creating fluorescent and isotopically labeled probes are well-established in the broader field of medicinal and organic chemistry. However, the application of these techniques specifically to this compound is not documented in the accessible scientific record.

Consequently, the creation of data tables and detailed research findings as requested is not possible. The absence of foundational research on this specific compound means that any discussion would be purely hypothetical and would not adhere to the fact-based and scientifically accurate requirements of the request.

Further research into this specific molecule would be required before a detailed article on its chemical biology and medicinal chemistry could be written. At present, this compound appears to be a novel or largely uninvestigated chemical entity.

Advanced Analytical Methodologies for 8 Hydroxytetradecan 7 One Detection and Quantification in Research Matrices

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 8-Hydroxytetradecan-7-one is its efficient extraction from the sample matrix and the removal of interfering substances. The choice of technique is dictated by the complexity of the sample and the required analytical sensitivity.

Optimization of Extraction from Complex Matrices (e.g., biological extracts, reaction mixtures)

Given the hydrophobic nature of this compound, stemming from its long fourteen-carbon chain, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the primary methods for its isolation.

For Liquid-Liquid Extraction (LLE) , the selection of an appropriate organic solvent is paramount. The goal is to choose a solvent that is immiscible with the aqueous phase of a biological extract or a polar reaction solvent, and in which this compound has high solubility. The polarity of the extraction solvent should be matched to that of the analyte. For a moderately polar compound like a keto-alcohol, solvents such as 1-butanol (B46404) or methyl ethyl ketone have proven effective in extracting similar compounds from complex mixtures. nih.gov The efficiency of the extraction can be enhanced by optimizing the solvent-to-sample ratio, with a higher ratio generally leading to better recovery. chromatographyonline.com Additionally, modifying the pH of the aqueous phase can suppress the ionization of any acidic or basic functional groups in interfering compounds, thereby improving the selectivity of the extraction for the neutral this compound molecule. researchgate.net Back-extraction, where the analyte is re-extracted from the organic phase into a fresh aqueous phase under different pH conditions, can further enhance purification. chromatographyonline.com

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, particularly for cleaner extracts and for concentrating the analyte. For a hydrophobic compound like this compound, a reversed-phase SPE cartridge, such as one packed with C18-bonded silica (B1680970), is suitable. The sample, typically in an aqueous or polar organic solution, is loaded onto the conditioned cartridge. The non-polar analyte is retained on the stationary phase while more polar impurities are washed away. The purified this compound is then eluted with a non-polar organic solvent.

Table 1: Comparison of Extraction Techniques for this compound

| Technique | Principle | Recommended Solvents/Sorbents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Extraction Solvents: 1-Butanol, Methyl Ethyl Ketone, Dichloromethane. | High capacity, cost-effective for large sample volumes. | Can be labor-intensive, may form emulsions, less selective. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | Sorbents: C18-bonded silica (Reversed-Phase). | High selectivity, high recovery, easily automated, reduces solvent consumption. | Lower sample capacity compared to LLE, potential for sorbent-analyte interactions. |

Clean-up and Fractionation Procedures for Interfering Components

Biological extracts and some reaction mixtures are often rich in lipids and other endogenous or synthetic molecules that can interfere with the analysis of this compound. Therefore, a dedicated clean-up step is crucial.